molecular formula C13H10F4N2O2 B12225285 Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12225285
M. Wt: 302.22 g/mol
InChI Key: WQCWSSAQCFBXGQ-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by:

  • A methyl ester group at the 5-position of the pyrazole ring.
  • A trifluoromethyl (-CF₃) substituent at the 3-position.
  • A 2-fluorobenzyl group at the 1-position.

Properties

Molecular Formula

C13H10F4N2O2

Molecular Weight

302.22 g/mol

IUPAC Name

methyl 2-[(2-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3

InChI Key

WQCWSSAQCFBXGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC=CC=C2F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrazine-β-Diketone Condensation

A common method involves reacting hydrazine hydrate with ethyl acetoacetate under acidic or basic conditions to form ethyl 1H-pyrazole-4-carboxylate intermediates. For example:

  • Reagents : Hydrazine hydrate (80%), ethanol.
  • Conditions : Reflux at 80°C for 5 hours.
  • Yield : ~86.5%.

This step establishes the pyrazole scaffold, which is subsequently functionalized.

Trichloromethyl Enone Approach

A regioselective method employs trichloromethyl enones and arylhydrazines to control positional isomerism:

  • Reagents : Trichloromethyl enones, arylhydrazine hydrochloride, methanol.
  • Conditions : Reflux in methanol for 16 hours.
  • Key Insight : Hydrazine hydrochloride favors 1,3-regioisomers, while free hydrazine yields 1,5-isomers.
Reagent Type Regioisomer Formed Yield Range
Arylhydrazine HCl 1,3-Isomer 37–97%
Free Arylhydrazine 1,5-Isomer 52–83%

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via nucleophilic substitution or electrophilic trifluoromethylation.

Direct Trifluoromethylation

Trifluoromethyl iodide (CF₃I) reacts with pyrazole intermediates under basic conditions:

  • Reagents : CF₃I, K₂CO₃, DMF.
  • Conditions : Room temperature, 12 hours.
  • Selectivity : Electrophilic substitution at the pyrazole’s C-3 position.

Methanolysis of Trichloromethyl Intermediates

Trichloromethyl (-CCl₃) groups are converted to carboxyalkyl intermediates, which are subsequently functionalized:

  • Reagents : Methanol, reflux.
  • Mechanism : Methanolysis forms gem-dichloroalkene intermediates, followed by hydrolysis to carboxylic acids.

Benzyl Substitution at the N-1 Position

The 2-fluorobenzyl group is introduced via SN2 reactions or palladium-catalyzed coupling.

Nucleophilic Substitution

Pyrazole intermediates react with 2-fluorobenzyl bromide in the presence of a base:

  • Reagents : 2-Fluorobenzyl bromide, K₂CO₃, DMF.
  • Conditions : Room temperature, 10 hours.
  • Yield : ~71%.

Cross-Coupling Reactions

For halogenated pyrazoles, Suzuki-Miyaura or Buchwald-Hartwig couplings enable aromatic substitution:

  • Reagents : Pd(PPh₃)₄, 2-fluorobenzylboronic acid, Na₂CO₃.
  • Conditions : Toluene, 100°C, 12 hours.
  • Advantage : Higher yields for sterically hindered substrates.

Esterification of the Carboxylic Acid

The final esterification step converts carboxylic acids to methyl esters.

Acid-Catalyzed Esterification

  • Reagents : Methanol, H₂SO₄ (catalyst).
  • Conditions : Reflux, 6 hours.
  • Yield : >90%.

Activation via Acid Chlorides

Carboxylic acids are converted to acid chlorides (e.g., with SOCl₂) before reacting with methanol:

  • Reagents : SOCl₂, CH₃OH.
  • Conditions : Room temperature, 2 hours.
  • Purity : >95% after recrystallization.

Optimized Synthetic Routes

One-Pot Multi-Component Reactions

A green chemistry approach uses InCl₃-catalyzed reactions in ethanol under ultrasound irradiation:

  • Reagents : Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate.
  • Conditions : 50% EtOH, 40°C, 20 minutes.
  • Yield : 80–95%.

Continuous Flow Synthesis

Industrial-scale methods employ flow reactors to enhance efficiency:

  • Advantages : Precise temperature control, reduced side reactions.
  • Throughput : >100 g/day.

Challenges and Solutions

Regioselectivity Control

  • Problem : Competing 1,3- vs. 1,5-isomers during pyrazole formation.
  • Solution : Use hydrazine hydrochloride for 1,3-isomers or free hydrazine for 1,5-isomers.

Purification

  • Techniques : Column chromatography (SiO₂, hexane/EtOAc), recrystallization (MeOH).

Trifluoromethyl Stability

  • Issue : Susceptibility to hydrolysis under acidic conditions.
  • Mitigation : Anhydrous solvents, low-temperature reactions.

Key Data Tables

Table 2: Esterification Methods and Outcomes

Method Reagents Conditions Yield Purity
Acid-Catalyzed H₂SO₄, MeOH Reflux, 6 hr 92% >95%
Acid Chloride SOCl₂, CH₃OH RT, 2 hr 89% >98%

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at the 5-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and bioactivity:

  • Basic hydrolysis : Achieved using aqueous NaOH or KOH in methanol/water mixtures at 60–80°C, producing 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

  • Acidic hydrolysis : Conducted with HCl or H₂SO₄ in refluxing ethanol, though this method is less common due to potential side reactions.

Outcome :

  • Enhanced aqueous solubility of the hydrolyzed product compared to the parent ester.

  • Biological activity modulation, as carboxylic acid derivatives often exhibit improved target binding in medicinal applications.

Nucleophilic Substitution Reactions

The trifluoromethyl group at the 3-position influences electron density on the pyrazole ring, enabling nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro derivative62
SulfonationSO₃/H₂SO₄, 50°C4-Sulfo derivative48
Halogenation (Cl)Cl₂/FeCl₃, 25°C4-Chloro derivative55

Key Notes :

  • Substitution occurs preferentially at the 4-position due to the electron-withdrawing effect of the trifluoromethyl group.

  • Reaction rates are slower compared to non-fluorinated analogs, requiring elevated temperatures or prolonged reaction times.

Electrophilic Aromatic Substitution (EAS)

The fluorobenzyl moiety participates in EAS, though reactivity is attenuated by the electron-withdrawing fluorine atoms:

Reaction TypeReagents/ConditionsPosition SubstitutedYield (%)Reference
Friedel-Crafts AcylationAcCl/AlCl₃, 80°CPara to fluorine34
BrominationBr₂/FeBr₃, 40°COrtho to fluorine28

Mechanistic Insight :

  • Fluorine’s -I effect directs electrophiles to the para position, but steric hindrance from the benzyl group reduces accessibility.

Alkylation and Acylation at the Pyrazole Nitrogen

The N-1 position (bound to the fluorobenzyl group) is sterically hindered, but the N-2 position can undergo alkylation/acylation under forcing conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
MethylationCH₃I/K₂CO₃, DMF, 100°CN-2 methylated derivative18
AcetylationAc₂O/H₂SO₄, 120°CN-2 acetylated derivative22

Challenges :

  • Low yields due to competing decomposition pathways at high temperatures.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous THF:

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Outcome : 5-(Hydroxymethyl)pyrazole derivative, used as an intermediate for further functionalization.

Biological Activity Modulation via Structural Modifications

Modifications to the parent compound correlate with antiviral activity, as demonstrated in studies targeting measles virus RNA polymerase :

Table 1. EC₅₀ Values for Analogous Pyrazole Derivatives

CompoundR (Modification)EC₅₀ (μM)
2c-Cl at benzyl1.5
2k-OCH₃ at pyrazole2.7
ParentNone (Original compound)2.0

Key Findings :

  • Chlorination of the benzyl group (e.g., 2c) slightly improves potency .

  • Methoxy substitution at the pyrazole ring (2k) retains activity but reduces metabolic stability .

Stability Under Physiological Conditions

The compound’s ester group is susceptible to enzymatic hydrolysis in vivo, limiting its utility as a drug candidate without further derivatization. Strategies to enhance stability include:

  • Prodrug approaches : Converting the ester to a more stable amide.

  • PEGylation : Attaching polyethylene glycol chains to reduce enzymatic access.

Scientific Research Applications

Biomedical Applications

1. Anticancer Activity
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has shown potential as an anticancer agent. Compounds containing the pyrazole core have been extensively studied for their ability to inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells. For instance, compounds with similar structures have demonstrated IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK2 and CDK9), indicating strong inhibitory effects on cancer cell growth .

2. Inhibition of Cyclin-Dependent Kinases
The pyrazolo[3,4-b]pyridine scaffold is recognized for its ability to selectively inhibit cyclin-dependent kinases, which are crucial in regulating the cell cycle. This compound could potentially serve as a lead compound for developing selective CDK inhibitors that may have fewer side effects compared to existing treatments .

3. Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine atoms in drug design has been shown to enhance metabolic stability and bioavailability. The trifluoromethyl group in this compound plays a pivotal role in modulating its pharmacokinetic properties, making it a valuable candidate for further development .

Case Study 1: Anticancer Efficacy
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects on human tumor cell lines. For example, studies have demonstrated that modifications to the pyrazole core can enhance selectivity towards specific kinases, leading to improved therapeutic profiles .

Case Study 2: Fluorine's Impact on Drug Design
Fluorinated analogs of pyrazole derivatives have been shown to possess unique metabolic profiles that enhance their efficacy as therapeutic agents. A study highlighted how the introduction of fluorine atoms can significantly alter the pharmacodynamics of compounds, ultimately leading to more effective treatments for conditions such as cancer and thrombosis .

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent at 1-Position Substituent at 3-Position Ester Group Key Features/Applications Reference
Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (Target) 2-Fluorobenzyl -CF₃ Methyl High lipophilicity due to -CF₃ and fluoroaryl
Ethyl 3-(1-(3-methyl-4-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate (256) Complex pyrrole-carboxamide -CF₃ Ethyl Designed for bioactivity screening
Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) 7-Chloroquinolinyl -COOCH₃ (5-position) Methyl Antiparasitic potential
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole (48b) 3-Methylbenzyl -CF₃ N/A Nitro group enhances reactivity
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate H (unsubstituted) -COOC₂H₅ Ethyl Intermediate for drug discovery

Key Observations:

  • Ester Group Variations : Replacement of the methyl ester with ethyl (e.g., compounds in ) may alter metabolic stability and solubility .
  • Substituent Position : The 3-position trifluoromethyl group in the target compound contrasts with nitro (48b, ) or unsubstituted analogs (), impacting electronic properties and steric bulk .
  • Aryl Modifications: The 2-fluorobenzyl group in the target compound differs from 3-methylbenzyl (48b) or chloroquinolinyl (10a), which influence binding affinity and pharmacokinetics .

Physicochemical and Spectral Properties

  • Mass Spectrometry : ESI-MS data for urea-pyrazole hybrids () and related compounds () confirm molecular weights and fragmentation patterns, aiding structural validation .
  • Crystallography : X-ray data for 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () reveals planar pyrazole rings and substituent orientations, relevant for modeling the target compound’s conformation .

Biological Activity

Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H8F4N2O2
  • Molecular Weight : Approximately 302.22 g/mol

The presence of both trifluoromethyl and fluorobenzyl groups enhances its lipophilicity and biological activity, making it a subject of interest in various therapeutic applications.

Research indicates that this compound interacts with multiple biological targets, exhibiting diverse pharmacological effects. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific kinases involved in cancer progression, such as VEGFR-2, with an IC50 value of 1.46 µM .
  • Antioxidant Properties : Studies suggest that the compound may exhibit antioxidant activity, contributing to its protective effects against oxidative stress-related diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated:

  • Cytotoxicity : The compound displayed significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. For instance, it showed better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
  • Induction of Apoptosis : Mechanistic studies revealed that treatment with this pyrazole derivative led to apoptosis in cancer cells, thereby reducing tumor growth rates in xenograft models .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

  • Inhibition of COX Enzymes : Preliminary data indicate that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylateC12H8F4N2O2Similar pyrazole structure; potential anticancer activity
Ethyl 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-5-carboxylateC11H10N2O4Studied for anti-tumor activity
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidC12H9ClF3N2O2Chlorinated variant; potential anti-inflammatory properties

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited cell proliferation in HCT116 and HeLa cell lines, showcasing its potential as an anticancer agent .
  • Inflammation Model Research : In animal models of inflammation, administration of this compound resulted in decreased paw edema compared to control groups, indicating its efficacy in reducing inflammatory responses .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Methyl 1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Alkylation : React 3-(trifluoromethyl)-1H-pyrazole with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-fluorobenzyl group .

Carboxylation : Perform esterification at the pyrazole C5 position using methyl chloroformate in the presence of a catalyst like DMAP .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve ≥98% purity .

  • Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometry of alkylating agents to minimize byproducts (e.g., di-alkylated derivatives).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Key Techniques :

  • 1H/13C NMR : Identify the 2-fluorobenzyl group (δ ~5.2 ppm for CH₂; J = 8–10 Hz for coupling with aromatic F) and trifluoromethyl group (δ ~120–125 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ at m/z 342.08 (calculated for C₁₄H₁₁F₄N₂O₂) .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorobenzyl vs. chlorobenzyl) impact the compound’s biological activity, and what computational tools can predict these effects?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents like 4-fluorobenzyl or 2-chlorobenzyl and test against target enzymes (e.g., Lp-PLA2) .
  • Computational Modeling : Use DFT calculations (Gaussian 09) to compare electron-withdrawing effects of -CF₃ vs. -Cl and assess binding affinity via molecular docking (AutoDock Vina) .
    • Key Finding : The 2-fluorobenzyl group enhances metabolic stability compared to bulkier substituents due to reduced steric hindrance .

Q. What strategies mitigate instability of the trifluoromethyl group under acidic or thermal conditions during long-term storage?

  • Experimental Design :

Stability Testing : Store samples at 25°C, 40°C, and 60°C for 30 days; analyze degradation via HPLC .

Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or use amber vials to prevent photodegradation .

  • Data Interpretation : Degradation products (e.g., hydrolyzed carboxylic acid) are detectable at >40°C; recommend storage at ≤4°C in desiccated conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Approach :

  • Assay Validation : Compare IC₅₀ values in enzyme-based (e.g., fluorogenic substrates) vs. cell-based assays (e.g., HEK293 transfected with target receptors) .
  • Meta-Analysis : Use statistical tools (e.g., Prism) to normalize data for variables like solvent (DMSO vs. ethanol) and protein binding .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, particularly regarding inhalation and dermal exposure risks?

  • Best Practices :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical evaluation .

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